N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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Overview
Description
N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method is the cycloaddition of N-propargyl amines with pyrazinium salts . This reaction is often carried out under mild conditions using a palladium catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .
Comparison with Similar Compounds
N-(4-ISOPROPYLPHENYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can be compared with other pyrazine derivatives, such as:
Phthalazines: Known for their antimicrobial and antitumor activities.
Phenylboronic acids: Used in organic synthesis and as enzyme inhibitors.
Naphthamide hybrids: Exhibiting promising inhibitory activities against monoamine oxidase.
Properties
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNXTNUZXUFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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